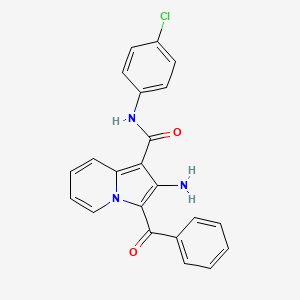![molecular formula C19H10ClF6NO4S B2558287 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 337919-82-1](/img/structure/B2558287.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate is a complex organic compound with intriguing characteristics. It's known for its unique structure, combining a trifluoromethyl-pyridinyl moiety with a benzenesulfonate ester group. This hybrid structure grants the compound significant chemical reactivity and stability, making it valuable in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate typically involves several key steps:
Nitration: : The starting material, such as 3-chloro-5-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group.
Reduction: : The nitro group is then reduced to form the corresponding amine.
Sulfonation: : The resulting amine reacts with benzenesulfonyl chloride to form the sulfonamide.
Esterification: : Finally, esterification with a phenolic compound yields the target ester.
The reaction conditions generally require carefully controlled temperatures, specific solvents (e.g., dichloromethane or toluene), and catalysts to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure control. Automation and continuous flow processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is crucial for obtaining the desired product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under strong conditions to form corresponding quinones.
Reduction: : Reduction typically targets the pyridine ring, leading to partially or fully reduced derivatives.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), Raney nickel for hydrogenation reactions.
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Amines or alcohols depending on the extent of reduction.
Substitution: : Halogenated, nitrated, or alkylated derivatives based on the substituents introduced.
科学研究应用
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate finds applications across various domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential use in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its therapeutic potential, particularly in developing inhibitors for specific enzymes.
Industry: : Employed in the manufacture of advanced materials, including polymers with unique properties.
作用机制
The compound exerts its effects primarily through interactions with molecular targets like enzymes or receptors. Its mechanism of action involves binding to specific sites on these molecules, modulating their activity. The trifluoromethyl groups enhance its binding affinity and metabolic stability, which can be crucial for its effectiveness in biological systems.
相似化合物的比较
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl benzenesulfonate
3-(trifluoromethyl)-2-pyridinyl ethers
By comparing these compounds, the unique trifluoromethyl groups and the specific arrangement of functional groups in 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate stand out, enhancing its distinct chemical behavior and applications.
属性
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6NO4S/c20-16-8-12(19(24,25)26)10-27-17(16)30-13-4-2-5-14(9-13)31-32(28,29)15-6-1-3-11(7-15)18(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVANCRPEPIXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)


![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2558226.png)
